molecular formula C23H20Cl2N4O3S B12483281 2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12483281
M. Wt: 503.4 g/mol
InChI Key: GRNXTDPTQYDZKM-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea is a complex organic compound that features a unique combination of functional groups, including dichlorobenzoyl, furan, piperazine, and thiourea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 4-[4-(furan-2-carbonyl)piperazin-1-yl]aniline to form the desired thiourea derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the dichlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of nitro groups may yield corresponding amines.

Scientific Research Applications

3-(2,4-dichlorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-[5-(Aminomethyl)furan-2-carbonyl]piperazin-1-yl)propanenitrile
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

3-(2,4-dichlorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20Cl2N4O3S

Molecular Weight

503.4 g/mol

IUPAC Name

2,4-dichloro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H20Cl2N4O3S/c24-15-3-8-18(19(25)14-15)21(30)27-23(33)26-16-4-6-17(7-5-16)28-9-11-29(12-10-28)22(31)20-2-1-13-32-20/h1-8,13-14H,9-12H2,(H2,26,27,30,33)

InChI Key

GRNXTDPTQYDZKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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